molecular formula C16H15ClN2O2S B5706372 2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5706372
M. Wt: 334.8 g/mol
InChI Key: FMPFBPLFLVOYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide, commonly known as CTB, is a synthetic compound that has been widely used in scientific research. CTB is a thioamide derivative of N-(2-hydroxy-4,5-dimethylphenyl) benzamide and is a potent inhibitor of protein tyrosine phosphatases.

Mechanism of Action

CTB inhibits protein tyrosine phosphatases by covalently binding to the active site of the enzyme. This covalent binding results in the irreversible inhibition of the enzyme, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. Studies have demonstrated that CTB can induce apoptosis in cancer cells by activating the MAPK signaling pathway. CTB has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, CTB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB is its potent inhibitory activity against protein tyrosine phosphatases. This makes CTB an ideal tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of CTB is its irreversible inhibition of the enzyme, which can make it difficult to study the reversibility of the inhibition.

Future Directions

There are several future directions for the research of CTB. One area of research is the development of CTB analogs with improved pharmacokinetic properties. Another area of research is the identification of new targets for CTB, which can lead to the development of new therapies for various diseases. Additionally, the use of CTB in combination with other drugs is an area of research that has the potential to improve the efficacy of existing therapies.

Synthesis Methods

The synthesis of CTB involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl) benzamide with thiophosgene and thionyl chloride in the presence of a base. The resulting product is then treated with 2-chlorobenzoyl chloride to obtain CTB. The final product is a white crystalline solid with a melting point of 234-236°C.

Scientific Research Applications

CTB has been extensively used in scientific research due to its potent inhibitory activity against protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that play a crucial role in the regulation of cellular signaling pathways. Inhibition of these enzymes can lead to the activation of various signaling pathways, which can have significant implications in the treatment of various diseases.

properties

IUPAC Name

2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-5-3-4-6-12(11)17/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFBPLFLVOYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.